Nalmefene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.4X10+2 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Isomeric SMILES

Reducing Alcohol Consumption and Cravings

Studies have shown Nalmefene's effectiveness in reducing alcohol consumption and cravings in individuals with AUD. A French prospective cohort study (Use of Nalmefene in Routine Practice: Results from a French Prospective Cohort Study and a National Database Analysis: ) found that patients treated with Nalmefene showed a significant decrease in both total alcohol consumption and the number of heavy drinking days compared to baseline after one year.

Further research using fMRI (functional magnetic resonance imaging) is exploring the mechanism behind Nalmefene's action. A study published in the journal Addiction Biology suggests that Nalmefene might influence brain regions responsible for empathy, social cognition, and behavior, potentially reducing the reinforcing effects of alcohol (The effects of nalmefene on emotion processing in alcohol use disorder - A randomized, controlled fMRI study: ).

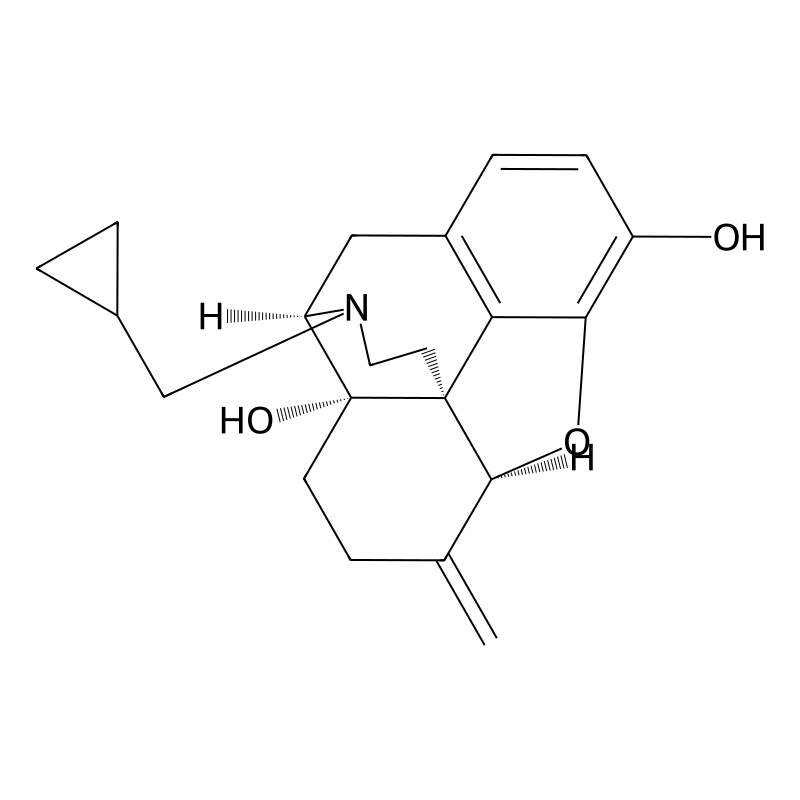

Nalmefene is a synthetic opioid receptor antagonist, specifically a 6-methylene analogue of naltrexone, designed to counteract the effects of opioids. Its chemical formula is and it has a molecular weight of approximately 339.435 g/mol. The compound is primarily used in the medical field for treating opioid overdose and alcohol dependence, functioning by blocking the mu-opioid receptors in the brain, thereby reversing the effects of opioid drugs and reducing cravings for alcohol .

Opioid Overdose Reversal

In opioid overdose, excessive opioid binding to receptors causes respiratory depression and potential coma. Nalmefene competitively binds to these receptors, reversing the opioid's effects and restoring normal breathing [].

Alcohol Dependence Treatment

The exact mechanism in alcohol dependence is not fully understood, but nalmefene is thought to influence the brain's reward system, reducing cravings and the desire to drink alcohol [].

Nalmefene undergoes various metabolic reactions in the body, primarily in the liver. The main pathways include:

- Glucuronide Conjugation: Nalmefene is extensively metabolized through glucuronidation, primarily by the enzymes UGT2B7 and UGT1A3. The major metabolite formed is nalmefene 3-O-glucuronide, which is pharmacologically inactive .

- N-Dealkylation: This pathway leads to the formation of nornalmefene, which has minimal pharmacological activity. Nornalmefene can further be conjugated to inactive metabolites .

- Sulfation: Nalmefene can also undergo sulfation mediated by CYP3A4/5, producing nalmefene 3-O-sulfate, which retains some activity but is present in much lower concentrations than nalmefene itself .

Nalmefene exhibits significant biological activity as an opioid antagonist:

- Mu-Opioid Receptor Antagonism: It acts as an inverse agonist at mu-opioid receptors with a high affinity (K_i = 0.24 nM), effectively blocking opioid effects such as analgesia and respiratory depression .

- Kappa-Opioid Receptor Partial Agonism: Nalmefene has a weak partial agonistic effect on kappa-opioid receptors (K_i = 0.083 nM), which may contribute to its unique profile compared to other antagonists .

- Delta-Opioid Receptor Antagonism: It also binds to delta-opioid receptors (K_i = 16 nM), although with significantly lower affinity compared to mu and kappa receptors .

These actions make nalmefene particularly effective in treating conditions related to opioid overdose and alcohol dependence.

The synthesis of nalmefene involves several key steps:

- Starting Material: The synthesis often begins with morphinan derivatives.

- Modification at C6 Position: The introduction of a methylene group at the C6 position distinguishes nalmefene from naltrexone.

- Cyclopropylmethyl Substitution: A cyclopropylmethyl group is added at the nitrogen position to enhance receptor binding properties.

- Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use.

Detailed synthetic routes can be found in specialized organic chemistry literature.

Nalmefene has been studied for its interactions with other substances:

- Opioids: It effectively reverses the effects of various opioids, including fentanyl and morphine, without significant adverse interactions reported .

- Benzodiazepines: Preclinical studies indicate that nalmefene may induce seizures when combined with flumazenil, necessitating caution in co-administration .

- Pharmacokinetic Interactions: Nalmefene's metabolism can be influenced by other drugs that affect liver enzymes (CYP3A4/5), potentially altering its efficacy and safety profile.

Similar Compounds

Nalmefene shares structural and functional similarities with several other compounds. Here are a few notable examples:

Uniqueness of Nalmefene

Nalmefene's uniqueness lies in its balanced antagonistic properties across multiple opioid receptors, particularly its ability to partially activate kappa-opioid receptors while antagonizing mu-opioid receptors. This dual action may contribute to its efficacy in managing both opioid overdose and alcohol dependence without some of the side effects associated with traditional opioid antagonists like naloxone or naltrexone.

Nalmefene demonstrates distinct solubility profiles across various pharmaceutical solvents, with significant variation between its free base and hydrochloride salt forms. The hydrochloride dihydrate form exhibits exceptional aqueous solubility, reaching 132 mg/mL, which corresponds to 109 mg of nalmefene base per mL [1]. This high aqueous solubility is accompanied by a saturated solution pH of 5.9 [1]. The free base form shows temperature-dependent aqueous solubility, with values ranging from 72 mg/mL at 5°C to 199 mg/mL at 40°C [2].

| Solvent System | Solubility | pH (if applicable) | Notes |

|---|---|---|---|

| Water (hydrochloride dihydrate) | 132 mg/mL (109 mg base/mL) | 5.9 (saturated solution) | Freely soluble [3] [1] |

| Water (free base at 5°C) | 72 mg/mL | Not specified | Temperature-dependent [2] |

| Water (free base at 23.5°C) | 109 mg/mL | Not specified | Room temperature [2] |

| Water (free base at 40°C) | 199 mg/mL | Not specified | Elevated temperature [2] |

| Methanol | Freely soluble | Not specified | Used in synthesis [3] |

| Ethanol | Soluble | Not specified | Organic extraction |

| Chloroform | Slightly soluble (0.13 mg/mL) | Not specified | Limited solubility [3] |

| Dichloromethane | Slightly soluble | Not specified | Extraction applications [5] |

| DMSO | Slightly soluble | Not specified | Research applications [6] |

The high aqueous solubility of the hydrochloride dihydrate salt coupled with its favorable dissolution characteristics suggests classification as a Biopharmaceutics Classification System Class I substance [2]. This exceptional solubility profile eliminates the need for particle size distribution control in pharmaceutical formulations, as the dissolution rate is sufficiently rapid for acceptable content uniformity [2].

pKa Determination and pH-Dependent Behavior

Nalmefene exhibits ampholyte characteristics, possessing both acidic and basic functional groups that significantly influence its pH-dependent behavior [1]. The compound contains two ionizable groups: a phenolic hydroxyl group and a tertiary amine group, each with distinct pKa values that govern its chemical behavior across different pH ranges.

| Ionizable Group | pKa Value | Alternative Literature Values | Source |

|---|---|---|---|

| Phenolic group | 9.9 ± 0.3 | 7.6 (ChemicalBook) | TGA documents [1] |

| Tertiary amine | 9.2 ± 0.1 | 9.38, 7.68 (predicted) | TGA documents [1] |

The pH-dependent lipophilicity of nalmefene is characterized by a LogD value of 1.3 at physiological pH 7.4, while the intrinsic lipophilicity (LogP) in octanol/water systems is 3.1 [2]. At pH values below 7.4, the LogD ranges between 0.05 and 1.3, indicating significant pH-dependent partitioning behavior [1].

Equilibrium pH measurements of nalmefene hydrochloride solutions demonstrate the compound's buffering capacity. A 0.10 M solution exhibits a pH of 5.5, while a 0.05 M solution shows a pH of 5.9 [7]. This pH-dependent behavior is critical for formulation development, as the compound's solubility and stability are directly influenced by the solution pH environment.

Thermal Stability and Degradation Pathways

Nalmefene demonstrates excellent thermal stability under normal storage conditions, with no special temperature requirements for pharmaceutical preparations [8]. Comprehensive stability studies conducted over extended periods reveal that nalmefene maintains its chemical integrity across a wide temperature range.

| Storage Condition | Stability Duration | Degradation Rate | Primary Degradation Product |

|---|---|---|---|

| Room temperature | Long-term stable | No decomposition | None under normal conditions |

| Elevated temperature (40°C) | 72 hours | Minimal | None significant [9] |

| Refrigerated (4°C) | 72 hours | Minimal | None significant [9] |

| Methanol solution | 197 days | Within 2.7% of initial | None significant [10] |

| Water solution | 141 days | Within 2.7% of initial | None significant [10] |

The thermal degradation profile of nalmefene follows first-order kinetics, with an Arrhenius-derived rate constant of 0.00441 month⁻¹ at 25°C [11]. This exceptionally low degradation rate constant supports the compound's excellent shelf-life characteristics and validates its stability under normal storage conditions.

Under stress conditions, nalmefene undergoes specific degradation pathways that produce identifiable degradation products. The primary degradation product identified is 2,2'-bisnalmefene, which forms through oxidative coupling reactions [11] [12]. Forced degradation studies demonstrate that oxidative conditions produce the maximum degree of degradation, followed by acidic, basic, and thermal stress conditions [12].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

1228646-70-5 (hydrochloride dihydrate salt/solvate)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selincro is indicated for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking-risk level (see section 5. 1), without physical withdrawal symptoms and who do not require immediate detoxification. Selincro should only be prescribed in conjunction with continuous psychosocial support focused on treatment adherence and reducing alcohol consumption. Selincro should be initiated only in patients who continue to have a high drinking-risk level two weeks after initial assessment.

Livertox Summary

Drug Classes

Therapeutic Uses

Nalmefene is indicated for the complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. /Included in US product label/

Nalmefene is indicated in the management of known or suspected opioid overdose. /Included in US product label/

/Experimental Therapy:/ Pathological gambling is a disabling disorder experienced by approximately 1%-2% of adults and for which there are few empirically validated treatments. The authors examined the efficacy and tolerability of the opioid antagonist nalmefene in the treatment of adults with pathological gambling. A 16-week, randomized, dose-ranging, double-blind, placebo-controlled trial was conducted at 15 outpatient treatment centers across the United States between March 2002 and April 2003. Two hundred seven persons with DSM-IV pathological gambling were randomly assigned to receive nalmefene (25 mg/day, 50 mg/day, or 100 mg/day) or placebo. Scores on the primary outcome measure (Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling) were analyzed by using a linear mixed-effects model. Estimated regression coefficients showed that the 25 mg/day and 50 mg/day nalmefene groups had significantly different scores on the Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling, compared to the placebo group. A total of 59.2% of the subjects who received 25 mg/day of nalmefene were rated as "much improved" or "very much improved" at the last evaluation, compared to 34.0% of those who received placebo. Adverse experiences included nausea, dizziness, and insomnia. Subjects who received nalmefene had a statistically significant reduction in severity of pathological gambling. Low-dose nalmefene (25 mg/day) appeared efficacious and was associated with few adverse events. Higher doses (50 mg/day and 100 mg/day) resulted in intolerable side effects.

Opioid antagonists have been shown to prevent the occurrence of lethal arrhythmias following coronary reperfusion. The effect of a long-lasting, potent opioid antagonist, nalmefene, and congeners in the prevention of reperfusion arrhythmias in dogs was examined. Nalmefene given at a dose of 1 mg/kg iv reduced the incidence of reperfusion arrhythmias significantly when compared to the saline control. Neither N-methyl nalmefene, a quaternary analog that does not cross the blood brain barrier, nor (+) nalmefene, an isomer with no anti-opioid actions, provided any protection against reperfusion arrhythmias. Regional myocardial blood flow profiles, during and after coronary occlusion, were not different between the nalmefene and saline treated groups. Nalmefene prevented the occurrence of reperfusion induced arrhythmias by blocking opioid receptors in the brain.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N07 - Other nervous system drugs

N07B - Drugs used in addictive disorders

N07BB - Drugs used in alcohol dependence

N07BB05 - Nalmefene

Mechanism of Action

Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity.

In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases.

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Renal excretion is the main route of elimination for nalmefene and its metabolites. About 54% of the total dose is excreted in the urine as nalmefene 3-O-glucuronide. Less than 3% of the dose is excreted as nalmefene or other metabolites. About 17% of the dose is excreted in the feces.

Following a 1 mg parenteral dose, nalmefene was rapidly distributed. The apparent volumes of distribution centrally (Vc) and at steady-state (Vdss) are 3.9 ± 1.1 L/kg and 8.6 ± 1.7 L/kg, respectively. Nalmefene readily crosses the blood-brain barrier.

The oral clearance of nalmefene (CL/F) was estimated as 169 L/h. Following intravenous administration of 1 mg nalmefene, the systemic clearance of nalmefene was 0.8 ± 0.2 L/hr/kg and the renal clearance was 0.08 ± 0.04 L/hr/kg.

Nalmefene was completely bioavailable following intramuscular or subcutaneous administration in 12 male volunteers relative to intravenous nalmefene. The relative bioavailabilities of intramuscular and subcutaneous routes of administration were 101.5% +/-8.1% (Mean +/- SD) and 99.7% +/-6.9%, respectively.

Nalmefene is administered primarily as an intravenous bolus, however, nalmefene can be given intra-muscularly (IM) or subcutaneously (SC) if venous access cannot be established. While the time to maximum plasma nalmefene concentration was 2.3 +/- 1.1 hours following intramuscular and 1.5 +/- 1.2 hours following subcutaneous administrations, therapeutic plasma concentrations are likely to be reached within 5-15 minutes after a 1 mg dose in an emergency. Because of the variability in the speed of absorption for im and sc dosing, and the inability to titrate to effect, great care should be taken if repeated doses must be given by these routes.

Following a 1 mg parenteral dose, nalmefene was rapidly distributed. In a study of brain receptor occupancy, a 1 mg dose of nalmefene blocked over 80% of brain opioid receptors within 5 minutes after administration. The apparent volumes of distribution centrally (Vc) and at steady-state (Vdss) are 3.9 +/- 1.1 L/kg and 8.6 +/- 1.7 L/kg, respectively.

Ultrafiltration studies of nalmefene have demonstrated that 45% (CV 4.1%) is bound to plasma proteins over a concentration range of 0.1 to 2 ug/mL. An in vitro determination of the distribution of nalmefene in human blood demonstrated that nalmefene distributed 67% (CV 8.7%) into red blood cells and 39% (CV 6.4%) into plasma. The whole blood to plasma ratio was 1.3 (CV 6.6%) over the nominal concentration range in whole blood from 0.376 to 30 ng/mL.

For more Absorption, Distribution and Excretion (Complete) data for NALMEFENE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Nalmefene is metabolized by the liver, primarily by glucuronide conjugation, and excreted in the urine. Nalmefene is also metabolized to trace amounts of an N-dealkylated metabolite. Nalmefene glucuronide is inactive and the N-dealkylated metabolite has minimal pharmacological activity. ... The plasma concentration-time profile in some subjects suggests that nalmefene undergoes enterohepatic recycling.

The disposition of nalmefene in rat and dog was studied using in vitro and in vivo methodology. In vitro metabolite profiles were obtained following incubation of nalmefene with liver microsomes and biological fluids were assayed to profile in vivo metabolites. Characterization of metabolites was accomplished using hplc, co-chromatography with synthetic standards, or LC/MS. In rat, tissue distribution and metabolite plasma concentration-time data were obtained following intravenous bolus dosing of nalmefene. The results indicate that the primary phase I metabolite of nalmefene from liver microsome incubations was the N-dealkylated metabolite, nornalmefene. Quantitative metabolite production was rat >> dog. In vivo, nornalmefene glucuronide was the major metabolite in rat urine, whereas nalmefene glucuronide(s) were predominant in dog urine. More than 90% of the radioactive dose was recovered in the rat excreta and tissues 24 hr after an intravenous bolus dose of 14C-nalmefene, with no apparent organ-specific retention of radioactivity. Pharmacokinetic analysis of the rat plasma metabolite data indicated that terminal half-lives for nalmefene and nornalmefene were comparable (approximately 1 hr). However, Cmax and AUC of nornalmefene were < or = 7% that of corresponding nalmefene values.

Associated Chemicals

Wikipedia

Midecamycin

Drug Warnings

Nalmefene, like all drugs in this class, is not the primary treatment for ventilatory failure. In most emergency settings, treatment with nalmefene should follow, not precede, the establishment of a patent airway, ventilatory assistance, administration of oxygen, and establishment of circulatory access.

Accidental overdose with long acting opioids [such as methadone and levo-alpha-acetylmethadol (LAAM)] may result in prolonged respiratory depression. Respiratory depression in both the postoperative and overdose setting may be complex and involve the effects of anesthetic agents, neuromuscular blockers, and other drugs. While nalmefene has a longer duration of action than naloxone in fully reversing doses, the physician should be aware that a recurrence of respiratory depression is possible, even after an apparently adequate initial response to nalmefene treatment.

Patients treated with nalmefene should be observed until, in the opinion of the physician, there is no reasonable risk of recurrent respiratory depression.

For more Drug Warnings (Complete) data for NALMEFENE (12 total), please visit the HSDB record page.

Biological Half Life

After intravenous administration of 1 mg nalmefene to normal males (ages 19-32), plasma concentrations declined biexponentially with a redistribution and a terminal elimination half-life of 41 +/- 34 minutes and 10.8 +/- 5.2 hours, respectively.

Elimination half-life increased from 10.2 +/- 2.2 hours to 11.9 +/- 2.0 hours in the hepatically impaired.

The elimination half-life was prolonged in ESRD patients from 10.2 +/- 2.2 hours in normals to 26.1 +/- 9.9 hours.

Half-life is 10.3 to 12.9 h

Use Classification

Methods of Manufacturing

Preparation: J. Fishman, US 3814768 (1974 to M.J. Lewenstein)

General Manufacturing Information

Clinical Laboratory Methods

HPLC determination in human plasma

Interactions

Stability Shelf Life

Dates

2: Uhari-Väänänen J, Raasmaja A, Bäckström P, Oinio V, Carroll FI, Airavaara M, Kiianmaa K, Piepponen P. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats. Psychopharmacology (Berl). 2018 May;235(5):1581-1591. doi: 10.1007/s00213-018-4868-x. Epub 2018 Feb 28. PubMed PMID: 29492614.

3: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Reply to Braillon et al.: Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):387-388. doi: 10.1007/s40261-018-0625-5. PubMed PMID: 29480453.

4: Khouri C, Arbib F, Revol B, Pepin JL, Tamisier R. Severe central sleep apnoea associated with nalmefene: a case report. Br J Clin Pharmacol. 2018 May;84(5):1075-1076. doi: 10.1111/bcp.13547. Epub 2018 Feb 26. PubMed PMID: 29479731; PubMed Central PMCID: PMC5903229.

5: Braillon A, Taiebi F, Bernoussi A. Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):385-386. doi: 10.1007/s40261-018-0628-2. PubMed PMID: 29476330.

6: Donoghue K. Commentary on Palpacuer et al. (2018): Do small effects on total alcohol consumption translate into clinical practice? Addiction. 2018 Feb;113(2):238-239. doi: 10.1111/add.14081. PubMed PMID: 29314404.

7: Urbanoski K, Cheng J, Rehm J, Kurdyak P. Frequent use of emergency departments for mental and substance use disorders. Emerg Med J. 2018 Apr;35(4):220-225. doi: 10.1136/emermed-2015-205554. Epub 2018 Jan 8. PubMed PMID: 29311114.

8: Spanagel R. Animal models of addiction. Dialogues Clin Neurosci. 2017 Sep;19(3):247-258. PubMed PMID: 29302222; PubMed Central PMCID: PMC5741108.

9: Litten RZ, Falk DE, Ryan ML, Fertig J, Leggio L. Advances in Pharmacotherapy Development: Human Clinical Studies. Handb Exp Pharmacol. 2018 Jan 3. doi: 10.1007/164_2017_79. [Epub ahead of print] PubMed PMID: 29294197.

10: Wu Q, Chen X, Wang J, Sun P, Weng M, Chen W, Sun Z, Zhu M, Miao C. Nalmefene attenuates malignant potential in colorectal cancer cell via inhibition of opioid receptor. Acta Biochim Biophys Sin (Shanghai). 2018 Feb 1;50(2):156-163. doi: 10.1093/abbs/gmx131. PubMed PMID: 29267844.

11: Salimi V, Mirzaei H, Ramezani A, Tahamtan A, Jamali A, Shahabi S, Golaram M, Minaei B, Gharagozlou MJ, Mahmoodi M, Bont L, Shokri F, Mokhtari-Azad T. Blocking of opioid receptors in experimental formaline-inactivated respiratory syncytial virus (FI-RSV) immunopathogenesis: from beneficial to harmful impacts. Med Microbiol Immunol. 2018 Apr;207(2):105-115. doi: 10.1007/s00430-017-0531-0. Epub 2017 Dec 18. PubMed PMID: 29256094.

12: Antonelli M, Ferrulli A, Sestito L, Vassallo GA, Tarli C, Mosoni C, Rando MM, Mirijello A, Gasbarrini A, Addolorato G. Alcohol addiction - the safety of available approved treatment options. Expert Opin Drug Saf. 2018 Feb;17(2):169-177. doi: 10.1080/14740338.2018.1404025. Epub 2017 Nov 20. Review. PubMed PMID: 29120249.

13: Millier A, Laramée P, Rahhali N, Aballéa S, Daeppen JB, Rehm J, Toumi M. Cost-Effectiveness of Nalmefene Added to Psychosocial Support for the Reduction of Alcohol Consumption in Alcohol-Dependent Patients With High/Very High Drinking Risk Levels: A Microsimulation Model. J Stud Alcohol Drugs. 2017 Nov;78(6):867-876. PubMed PMID: 29087821.

14: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Who Receives Nalmefene and How Does It Work in the Real World? A Single-Arm, Phase IV Study of Nalmefene in Alcohol Dependent Outpatients: Baseline and 1-Month Results. Clin Drug Investig. 2018 Feb;38(2):147-155. doi: 10.1007/s40261-017-0590-4. PubMed PMID: 29080208.

15: Coppola M, Mondola R. Opioid receptor antagonists in the treatment of pathological gambling. J Opioid Manag. 2017 Jul/Aug;13(4):205-206. doi: 10.5055/jom.2017.0388. PubMed PMID: 28983886.

16: Palpacuer C, Duprez R, Huneau A, Locher C, Boussageon R, Laviolle B, Naudet F. Pharmacologically controlled drinking in the treatment of alcohol dependence or alcohol use disorders: a systematic review with direct and network meta-analyses on nalmefene, naltrexone, acamprosate, baclofen and topiramate. Addiction. 2018 Feb;113(2):220-237. doi: 10.1111/add.13974. Epub 2017 Sep 20. Review. PubMed PMID: 28940866.

17: Pujol CN, Paasche C, Laprevote V, Trojak B, Vidailhet P, Bacon E, Lalanne L. Cognitive effects of labeled addictolytic medications. Prog Neuropsychopharmacol Biol Psychiatry. 2018 Feb 2;81:306-332. doi: 10.1016/j.pnpbp.2017.09.008. Epub 2017 Sep 14. Review. PubMed PMID: 28919445.

18: Johansen KGV, Tarp S, Astrup A, Lund H, Pagsberg AK, Christensen R. Harms associated with taking nalmefene for substance use and impulse control disorders: A systematic review and meta-analysis of randomised controlled trials. PLoS One. 2017 Aug 29;12(8):e0183821. doi: 10.1371/journal.pone.0183821. eCollection 2017. Review. PubMed PMID: 28850596; PubMed Central PMCID: PMC5574613.

19: Callaghan CK, Rouine J, Dean RL, Knapp BI, Bidlack JM, Deaver DR, O'Mara SM. Antidepressant-like effects of 3-carboxamido seco-nalmefene (3CS-nalmefene), a novel opioid receptor modulator, in a rat IFN-α-induced depression model. Brain Behav Immun. 2018 Jan;67:152-162. doi: 10.1016/j.bbi.2017.08.016. Epub 2017 Aug 24. PubMed PMID: 28844812.

20: Lescut C, Gaboriau L, Carton L, Rolland B. Naltrexone- or Nalmefene-Related Buprenorphine Withdrawal: Treat It With… More Buprenorphine. J Clin Psychopharmacol. 2017 Oct;37(5):631-633. doi: 10.1097/JCP.0000000000000763. PubMed PMID: 28806388.